1-(2-Methoxyphenyl)buta-2,3-dien-1-one
Description
Properties
InChI |
InChI=1S/C11H10O2/c1-3-6-10(12)9-7-4-5-8-11(9)13-2/h4-8H,1H2,2H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRGEVWMSMCMLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Chemical Synthesis of 1 2 Methoxyphenyl Buta 2,3 Dien 1 One and Analogous Allenyl Ketones
Synthetic Approaches Utilizing Allenol Precursors
Allenols, or allenylic alcohols, serve as direct precursors to allenyl ketones through oxidation or can be formed as transient intermediates in rearrangement reactions.
The direct oxidation of allenols such as buta-2,3-dien-1-ol provides a straightforward route to the corresponding allenyl ketones. The mechanism is analogous to the oxidation of primary or secondary alcohols to aldehydes and ketones. khanacademy.orgyoutube.com The reaction typically involves the removal of the hydrogen atom from the hydroxyl group and a hydrogen atom from the carbon bearing the hydroxyl group (the α-carbon). nagwa.com A new carbon-oxygen double bond is then formed. nagwa.com
Common oxidizing agents can be employed, with the choice of reagent influencing the reaction's selectivity and functional group tolerance. organic-chemistry.org Mild, anhydrous reagents like pyridinium chlorochromate (PCC) are often preferred to prevent over-oxidation or unwanted side reactions. khanacademy.orgyoutube.com Other systems, such as those based on 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) in the presence of a co-oxidant, offer high selectivity for the conversion of alcohols to carbonyl compounds under mild conditions. organic-chemistry.org
The general mechanism for a chromium-based oxidation, for instance, involves the formation of a chromate ester from the allenol. A base (often water or an acetate ion) then abstracts the α-proton, leading to an E2-like elimination where the electrons from the C-H bond move to form the C=O double bond, and the chromium species departs as the leaving group. youtube.com For the synthesis of 1-(2-methoxyphenyl)buta-2,3-dien-1-one, the corresponding precursor, 1-(2-methoxyphenyl)buta-2,3-dien-1-ol, would be subjected to these conditions.
The Meyer-Schuster rearrangement is a classic and powerful method for converting propargyl alcohols into α,β-unsaturated carbonyl compounds. rsc.org This acid-catalyzed reaction proceeds through a formal 1,3-shift of the hydroxyl group, which forms an allenol intermediate that subsequently tautomerizes to the more stable ketone or aldehyde. organicreactions.orgwikipedia.org Secondary and tertiary propargyl alcohols are typical substrates, yielding α,β-unsaturated ketones. wikipedia.org
The reaction mechanism involves three primary steps wikipedia.org:
Protonation: The hydroxyl group of the propargyl alcohol is rapidly protonated by the acid catalyst.
Rearrangement: This is followed by the slow, rate-determining 1,3-shift of the protonated hydroxyl group (as a water molecule). This step is believed to proceed through an allenyl carbocation intermediate.
Tautomerization: The resulting allenol intermediate undergoes keto-enol tautomerism to form the final α,β-unsaturated carbonyl compound, followed by deprotonation. wikipedia.org
The reaction conditions, which were originally harsh, have been refined to include milder and more selective transition-metal catalysts, making the rearrangement compatible with a wider variety of functional groups. organicreactions.org For tertiary alcohols containing a terminal alkyne, a competing reaction known as the Rupe rearrangement can occur, leading to α,β-unsaturated methyl ketones instead of aldehydes. wikipedia.org
Formation via Elimination Reactions of β-Halovinyl Ketones
Elimination reactions of suitably substituted vinyl halides offer another strategic entry to allenyl ketones. This approach relies on the generation of a carbon-carbon double bond through the removal of a hydrogen halide.
The elimination pathway of stereochemically defined β-halovinyl ketones can be controlled to produce allenyl ketones using mild bases like triethylamine (NEt₃). organic-chemistry.orgnih.gov Studies have shown that the stereochemistry of the starting β-chlorovinyl ketone significantly influences the reaction rate and outcome. acs.org
(E)-β-chlorovinyl ketones undergo elimination more readily than their (Z)-counterparts. organic-chemistry.org This is attributed to their conformational preferences. The (E)-isomer is proposed to adopt a nonplanar s-cis conformation, which allows for effective orbital overlap for a preferential α-vinyl enolization, facilitating the elimination process. organic-chemistry.orgacs.org In contrast, the (Z)-isomer exists in a more planar s-cis conformation, which is less favorable for this pathway, resulting in slower reaction rates. organic-chemistry.org Deuterium isotope studies have helped to exclude other potential mechanisms like concerted syn- and anti-E2 pathways or γ-deprotonation. nih.govacs.org This method provides a facile synthesis of both allenyl and unconjugated alkynyl ketones under mild conditions. acs.org
Table 1: Elimination of β-Chlorovinyl Ketones with Triethylamine This table is representative of findings in the field and has been compiled for illustrative purposes.
| Substrate (β-Chlorovinyl Ketone) | Isomer | Product | Yield (%) |
|---|---|---|---|
| 1-Chloro-4-phenyl-1-buten-3-one | (E) | 4-Phenyl-1,2-butadien-3-one | >95 |
| 1-Chloro-4-phenyl-1-buten-3-one | (Z) | 4-Phenyl-1,2-butadien-3-one | ~20 (after 24h) |
| 1-Chloro-1-octen-3-one | (E) | 1,2-Octadien-3-one | >95 |
| 1-Chloro-1-octen-3-one | (Z) | 1,2-Octadien-3-one | ~15 (after 24h) |
Catalytic Hydroalkylation Strategies for Allene (B1206475) Synthesis
Catalytic methods that form C-C bonds while generating the allene moiety are highly atom-economical and efficient. Hydroalkylation of conjugated enynes represents a modern approach to this class of compounds.
A powerful method for the synthesis of β-allenyl ketones involves the hydroalkylation of 1,3-enynes with ketones. nih.gov This transformation can be achieved using a cooperative catalysis system comprising a palladium(0) complex, a Lewis acid, and an amine base. acs.orgnih.gov Specifically, the combination of Pd(0)Senphos, tris(pentafluorophenyl)borane (B(C₆F₅)₃), and an amine (NR₃) has proven effective. organic-chemistry.org
This dual catalytic system is thought to activate both the 1,3-enyne and the ketone simultaneously. nih.gov The palladium catalyst activates the enyne, while the B(C₆F₅)₃/NR₃ pair facilitates the formation of an enolate from the ketone pronucleophile. nih.gov This approach allows for the addition of a wide range of aryl and aliphatic ketones to various 1,3-enynes, typically at room temperature and in high yields. organic-chemistry.orgfigshare.com
Mechanistic studies, supported by DFT calculations, suggest a rate-determining outer-sphere proton transfer mechanism. nih.govorganic-chemistry.org This method is notable for being a rare example of a room-temperature, metal-catalyzed addition of a ketone's α-C–H bond across an unsaturated hydrocarbon. acs.org The protocol is atom-economical and tolerates a broad scope of substrates, making it a versatile tool for synthesizing synthetically useful β-allenyl ketones. nih.govacs.org
Table 2: Cooperative Catalysis for the Synthesis of Allenyl Ketones This table is based on data reported for the hydroalkylation of 1,3-enynes with ketones. nih.govorganic-chemistry.org
| Ketone | 1,3-Enyne | Catalyst System | Product (β-Allenyl Ketone) | Yield (%) |
|---|---|---|---|---|
| Acetophenone | 1-Phenyl-1-buten-3-yne | Pd(0)Senphos/B(C₆F₅)₃/NR₃ | 1,4-Diphenyl-3,4-pentadien-1-one | 95 |
| 2-Heptanone | 1-Phenyl-1-buten-3-yne | Pd(0)Senphos/B(C₆F₅)₃/NR₃ | 3-Methyl-1-phenyl-1,2-nonadien-4-one | 88 |
| Cyclohexanone | 1-Phenyl-1-buten-3-yne | Pd(0)Senphos/B(C₆F₅)₃/NR₃ | 2-(1-Phenyl-1,2-butadienyl)cyclohexanone | 92 |
| Propiophenone | 5-Phenyl-3-penten-1-yne | Pd(0)Senphos/B(C₆F₅)₃/NR₃ | 2-Methyl-1,6-diphenyl-4,5-hexadien-3-one | 91 |
Organometallic Reagent-Mediated Syntheses
Organometallic reagents have proven to be powerful tools in the construction of carbon-carbon bonds, and their application in the synthesis of allenyl ketones is well-established. These methods often offer high levels of regio- and stereocontrol.
Allenylzinc reagents are among the most utilized organometallic species for the synthesis of allenic ketones. Their preparation is typically achieved through the reaction of a propargyl halide with activated zinc metal. These reagents exhibit a favorable balance of reactivity and functional group tolerance, making them suitable for a wide range of synthetic applications.
A general and effective method for the synthesis of allenyl ketones involves the acylation of allenylzinc reagents with acyl chlorides. For the specific synthesis of this compound, this would involve the reaction of an allenylzinc halide with 2-methoxybenzoyl chloride. The allenylzinc reagent can be prepared in situ from a corresponding propargyl bromide, such as 3-bromo-1-butyne, and zinc dust in a suitable solvent like tetrahydrofuran (THF).
The subsequent reaction with 2-methoxybenzoyl chloride would proceed via a nucleophilic attack of the allenylzinc species on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired allenyl ketone. This reaction is typically carried out at low temperatures to control reactivity and minimize side reactions. A plausible reaction scheme is depicted below:
Scheme 1: Plausible Synthesis of this compound using an Allenylzinc Reagent

The scope of this reaction is broad, allowing for the synthesis of a variety of aryl and alkyl allenyl ketones with good to excellent yields. The choice of the organozinc preparation method can influence the reactivity and stability of the reagent. For instance, the use of highly reactive Rieke® Zinc can facilitate the reaction with a broader range of functionalized substrates.
A representative, though generalized, data table for the synthesis of analogous allenyl ketones using this methodology is presented below, illustrating the versatility of the approach.
| Entry | Acyl Chloride | Allenylzinc Precursor | Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzoyl chloride | Propargyl bromide/Zn | THF | -78 to rt | 75 |
| 2 | 4-Nitrobenzoyl chloride | 3-Bromo-1-butyne/Zn | THF | -78 to rt | 68 |
| 3 | Hexanoyl chloride | Propargyl bromide/Zn | Et2O | -78 to rt | 82 |
| 4 | Cinnamoyl chloride | 3-Bromo-1-butyne/Zn | THF | -78 to rt | 71 |
Emerging Synthetic Routes to Allenones
The field of organic synthesis is constantly evolving, leading to the development of novel and more efficient methods for the construction of complex molecules. Several emerging synthetic routes for the preparation of allenones have recently been reported, often leveraging modern catalytic systems to achieve high efficiency and selectivity.
Organocatalytic Approaches: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations. An organocatalytic 1,4-difunctionalization of 1,3-enynes has been developed to efficiently synthesize allenic ketones. This method is suitable for a broad range of substrates and is believed to proceed through a radical reaction pathway.
Photocatalytic Methods: Visible-light photocatalysis has gained prominence as a green and sustainable synthetic tool. Dual photoredox and hydrogen atom transfer (HAT) catalysis has been employed for the radical alkoxycarbonylation of allenes. While this specific example leads to α-allyl-γ-lactones, the generation of acyl-type radicals under photocatalytic conditions represents a promising avenue for the future development of direct allenone syntheses.
Transition Metal Catalysis:
Palladium Catalysis: Palladium-catalyzed methodologies are versatile for C-C bond formation. One approach involves the decarboxylative coupling of allenyl 3-oxoalkanoates to afford 3,4-allenyl ketones. Another strategy is the vinylic C-H alkenylation and allenylation of gem-disubstituted ethylenes with N-tosylhydrazones, which can lead to tetrasubstituted allenes.
Gold Catalysis: Gold catalysts are particularly effective in activating alkynes. Gold-catalyzed intermolecular functionalization of 1,3-butadiynes with two nucleophiles can selectively produce 1,3-butadienes, and variations of this chemistry could potentially be adapted for allenone synthesis.
Copper Catalysis: Copper-catalyzed reactions offer a cost-effective alternative to palladium and gold. A copper-catalyzed three-component asymmetric radical 1,2-carboalkynylation of alkenes provides access to chiral alkynes, which are precursors to allenyl systems.
Rhodium Catalysis: Rhodium catalysts have been utilized in the enantio- and diastereoselective synthesis of allenyl alcohols via a three-component dicarbofunctionalization of 1,3-enynes. Subsequent oxidation of the alcohol functionality would provide access to chiral allenyl ketones.
These emerging routes often offer advantages in terms of mild reaction conditions, functional group tolerance, and the potential for asymmetric synthesis, providing new avenues for the preparation of complex allenyl ketones.
Elucidation of Reaction Mechanisms and Investigation of the Chemical Reactivity of 1 2 Methoxyphenyl Buta 2,3 Dien 1 One
Intramolecular Cyclization Processes of 1-(2-Methoxyphenyl)buta-2,3-dien-1-one
The unique structural and electronic properties of allenyl ketones, such as this compound, render them versatile substrates for a variety of intramolecular cyclization reactions. These processes, often mediated by transition metals or Lewis acids, provide efficient pathways to complex cyclic and heterocyclic scaffolds. The reactivity of the allene (B1206475) moiety, coupled with the activating effect of the ketone, allows for a range of transformations driven by the formation of key cationic or metal-bound intermediates.
Gold-Catalyzed Cycloisomerization of Allenyl Ketones
Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for activating the π-systems of allenes, initiating cycloisomerization cascades. These reactions are characterized by their mild conditions and high efficiency in constructing intricate molecular architectures.
A key feature of gold-catalyzed cycloisomerization of allenyl ketones is the ability to control the reaction pathway and product outcome by tuning the ligands on the gold center. nih.govacs.org This control is particularly evident in reactions involving substituted allenyl ketones, where divergent migratory pathways, such as 1,2-hydride versus 1,2-halide shifts, can be selectively favored.
Theoretical and experimental studies on bromoallenyl ketones have elucidated the mechanistic underpinnings of this ligand-controlled regioselectivity. nih.govacs.org The reaction is initiated by the activation of the distal double bond of the allene by the gold catalyst, leading to the formation of a cyclic zwitterionic intermediate. nih.gov From this intermediate, the reaction can proceed via different migration pathways.
This ligand and counterion dependency provides a powerful synthetic tool for selectively preparing different isomers from a single starting material.
Table 1: Ligand and Counterion Effect on the Regioselectivity of Gold-Catalyzed Cycloisomerization of Bromoallenyl Ketones nih.govacs.org
| Catalyst | Major Migration Product |
|---|---|
| AuCl | 1,2-Br Migration |
| Au(PPh₃)BF₄ | 1,2-Br Migration |
| Au(PPh₃)SbF₆ | 1,2-Br Migration |
| Au(PPh₃)OTf | 1,2-H Migration |
Lewis Acid-Mediated Cyclizations
Lewis acids are effective promoters for the cyclization of allenyl ketones, primarily through the activation of the carbonyl group, which initiates an electrocyclization process. These reactions often proceed via mechanisms analogous to the well-known Nazarov cyclization.
The Nazarov cyclization is a 4π-electrocyclic ring closure of a pentadienyl cation to form a cyclopentenone. wikipedia.orgnih.gov Allenyl aryl ketones, upon activation by a Lewis acid, can generate the necessary cationic intermediate to undergo this type of transformation. acs.orgnih.gov
Studies on a series of allenyl aryl ketones have explored the efficacy of different Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) and indium triflate (In(OTf)₃), in mediating this cyclization. acs.orgnih.gov While BF₃·OEt₂ can induce cyclization, it often leads to low yields due to competitive substrate decomposition. acs.orgnih.gov In(OTf)₃ has been found to be a more effective catalyst for substrates bearing electron-donating substituents, resulting in less decomposition and higher yields of the cyclized product. acs.orgnih.govresearchgate.net However, cyclization does not proceed efficiently for substrates lacking these activating groups. acs.orgnih.gov
Computational studies have provided support that the cyclization is a 4π-electrocyclization rather than a 5-endo-dig ring closure. acs.orgnih.gov These studies also confirmed the enhanced stability of the σ-complexed substrate with indium(III) and highlighted the significant influence of meta-substituents on the phenyl ring in lowering the activation barrier for cyclization, whereas para-substituents have a negligible effect. acs.orgnih.gov The regioselectivity of the Nazarov process for allenyl vinyl ketones is influenced by an electronic bias in the intermediate oxyallyl cation. nih.gov
Table 2: Effect of Lewis Acid on the Cyclization of Allenyl Aryl Ketones acs.orgnih.gov
| Lewis Acid | General Outcome |
|---|---|
| BF₃·OEt₂ | Low yields, significant substrate decomposition |
| In(OTf)₃ | Higher yields with electron-donating substituents, less decomposition |
A significant advancement in the Nazarov cyclization of allenyl ketones is the development of "interrupted" variants. wikipedia.orgnih.govdal.ca In these reactions, the oxyallyl cation intermediate formed after the initial electrocyclization is trapped by a nucleophile before it can undergo proton loss to form the cyclopentenone. wikipedia.orgacs.org This strategy prevents the formation of a potentially unfavorable fulvene product and leads to a diverse array of functionalized cyclopentenones. acs.org
Allenyl vinyl ketones are particularly well-suited for these interrupted Nazarov reactions because they cyclize rapidly. nih.govdal.ca The resulting oxyallyl cation can be efficiently intercepted by a wide range of nucleophiles, including indoles, pyrroles, and oxygen-containing species. acs.orgnih.govacs.org For example, treatment of an allenyl vinyl ketone with trifluoroacetic acid leads to cyclization, and the intermediate carbocation is trapped by the trifluoroacetate anion. acs.org Subsequent hydrolysis provides a 5-hydroxycyclopent-2-enone. acs.org This intermolecular trapping offers a route to cyclopentenones with oxygen functionality at the 5-position in good to excellent yields. acs.org
The use of carbon nucleophiles, such as electron-rich indoles, allows for the formation of a new carbon-carbon bond, generating a quaternary center in the five-membered ring and significantly increasing molecular complexity. nih.gov These interrupted processes demonstrate the versatility of the cationic intermediates derived from allenyl ketones and their utility in constructing complex molecular frameworks.
Transition Metal-Catalyzednih.govnih.gov-Migrations for Heterocycle Formation
Beyond carbocycle formation, the intramolecular reactions of allenyl ketones can be directed towards the synthesis of heterocycles through transition metal-catalyzed processes involving nih.govnih.gov-migrations. nih.govnih.gov This strategy provides a mild and efficient route to densely functionalized furans and pyrroles, which are important structural motifs in medicinal chemistry and materials science. nih.govnih.gov
The general mechanism involves the cycloisomerization of an allenyl ketone or imine, followed by a 1,2-migration of a substituent to the central sp-hybridized carbon of the allene. nih.govnih.gov A variety of groups can undergo this 1,2-shift, including thio, seleno, halo, aryl, and alkyl groups. nih.govnih.gov
For instance, Lewis acids such as In(OTf)₃ can catalyze the cycloisomerization of allenyl ketones, activating the enone moiety to form a vinyl cation. A subsequent nih.govnih.gov-alkyl or nih.govnih.gov-aryl shift generates a regioisomeric vinyl cation, which then cyclizes to afford a multisubstituted furan (B31954). nih.gov This cascade transformation is tolerant of various functional groups, including methoxy (B1213986), bromo, nitro, and cyano groups. nih.gov Mechanistic investigations suggest that the migration of chalcogens and halogens often proceeds through the formation of cyclic irenium intermediates. nih.govnih.gov This methodology represents a powerful approach for the synthesis of complex heterocycles from readily available allenyl precursors. nih.govnih.gov
Asymmetric Spirocyclization Reactions
Intermolecular Addition Reactions to the Allenic System
The allenic system in this compound is highly susceptible to intermolecular addition reactions. The electrophilicity of the central carbon of the allene and the β-carbon relative to the carbonyl group makes it a target for a variety of nucleophiles.
Nucleophilic Addition of Ketones and Carbanions to Allenes
The addition of nucleophiles, such as carbanions derived from ketones, to α,β-unsaturated systems is a fundamental carbon-carbon bond-forming reaction known as the Michael addition or conjugate addition. wikipedia.orglibretexts.org In the case of allenyl ketones, the nucleophile can add to the β-carbon, vinylogous to the carbonyl group. This reaction is driven by the formation of a resonance-stabilized enolate intermediate. wikipedia.orgpressbooks.pub
The general mechanism for nucleophilic addition to an allenyl ketone involves the attack of the nucleophile on the electrophilic β-carbon, leading to an enolate intermediate. Subsequent protonation yields the saturated ketone product. libretexts.org The regioselectivity of the attack (1,2-addition to the carbonyl vs. 1,4-conjugate addition) can be influenced by the nature of the nucleophile and the reaction conditions. wikipedia.org For instance, organocopper reagents (Gilman reagents) are well-known for favoring 1,4-conjugate addition to α,β-unsaturated ketones. pressbooks.pub
The use of superbase systems, such as KOH in DMSO, can significantly enhance the rate of nucleophilic additions by increasing the concentration of the nucleophilic carbanion. Quantum-chemical studies have been performed to elucidate the mechanism of superbase-catalyzed nucleophilic addition of ketones to allenyl systems. nih.govresearchgate.net These studies suggest that the reaction proceeds through the addition of the ketone-derived carbanion to the allenyl system. nih.govresearchgate.net
The limiting stage of the reaction is typically the addition of the carbanion to the allenyl moiety. nih.govresearchgate.net Theoretical calculations on model systems (e.g., acetone addition to methyl allenyl ether) indicate that the addition of intermediate α-carbanions to the terminal position of the allene has unusually low activation barriers. nih.govresearchgate.net This suggests that once the initial addition occurs, subsequent reactions can be facile. While these studies provide insight into the general mechanism, specific mechanistic investigations on this compound under superbase conditions have not been extensively reported. The electron-donating nature of the 2-methoxyphenyl group may influence the electrophilicity of the allenic system and thus the kinetics of the addition.
Michael-Stork Enamine Additions to Allenyl Ketones
The Stork enamine reaction is a well-established method for the α-alkylation of ketones and aldehydes, involving the reaction of an enamine with a Michael acceptor. nih.gov Allenyl ketones can serve as effective Michael acceptors in this reaction. The reaction of enamines with allenyl esters and ketones has been reported, representing the first examples of a Michael-Stork addition to these substrates. csic.essemanticscholar.orgnih.govfau.edu
Studies have shown that the use of two equivalents of the enamine is optimal for achieving good yields. csic.esfau.edu The reaction proceeds via a conjugate addition of the enamine to the allenyl system. csic.esfau.edu For example, the reaction of N-(1-cyclopenten-1-yl)-morpholine with various allenyl carbonyls in benzene at room temperature provides the corresponding addition products in moderate to good yields. csic.esfau.edu In the case of an allenyl methyl ketone, the initial Michael-Stork adduct can undergo a subsequent intramolecular condensation to form an 8-oxobicyclo[3.2.1]octane derivative, indicating the formation of a second enamine intermediate in situ. csic.essemanticscholar.orgfau.edu
The proposed mechanism involves an initial Michael-type addition of the enamine to the allenyl ketone, forming an iminium ion intermediate. This is followed by proton transfer to yield a new enamine intermediate, which then undergoes an intramolecular condensation. Hydrolysis of the resulting iminium species furnishes the final bicyclic product. fau.edu
Table 1: Michael-Stork Addition of Cyclopentyl Enamine to Allenyl Carbonyls csic.esfau.edu
| Entry | Allenyl Carbonyl (Substituents) | Product(s) | Yield (%) |
|---|---|---|---|
| 1 | R¹=SiMe₃, R²=H, R³=OEt | Silylated and desilylated adducts | 26 |
| 2 | R¹=SnBu₃, R²=H, R³=OEt | Desannylated adduct | 82 |
| 3 | R¹=H, R²=H, R³=OEt | Adduct | 60 |
| 4 | R¹=H, R²=Me, R³=OEt | Adduct | 70 |
| 5 | R¹=H, R²=H, R³=Me | Adduct | 75 |
Data sourced from studies on various allenyl carbonyls, not specifically this compound.
Electrophilic Additions (e.g., with Selenium Electrophiles)
The electron-rich double bonds of the allene moiety in this compound are susceptible to attack by electrophiles. Organoselenium compounds are versatile reagents in organic synthesis, and their electrophilic addition to alkenes and allenes is a well-studied process. wiley-vch.decardiff.ac.uk
The reaction of an electrophilic selenium species (e.g., generated from PhSeCl) with an allene typically involves the initial formation of a three-membered seleniranium ion intermediate. wiley-vch.decardiff.ac.uk This intermediate is then opened by a nucleophile, which can be external (from the solvent or added reagent) or internal. wiley-vch.decardiff.ac.uk In the case of allenyl phosphine oxides, it has been observed that the electrophilic moiety adds to the central carbon of the allene. wiley-vch.de
The regioselectivity of the nucleophilic attack on the seleniranium ion can be influenced by steric and electronic factors. For allenyl esters, electrophilic cyclization with PhSeCl in the presence of water can lead to the formation of β-organoselenium substituted butenolides. wiley-vch.de While specific studies on the electrophilic addition of selenium reagents to this compound are limited, it is expected to follow a similar mechanistic pathway, with the potential for the carbonyl oxygen or the methoxy group to act as an internal nucleophile, leading to cyclized products.
Cycloaddition Chemistry of Allenyl Ketones
The conjugated π-system of allenyl ketones allows them to participate in various cycloaddition reactions, acting either as the 2π or 4π component. This reactivity provides a powerful tool for the construction of cyclic and polycyclic systems. csic.es
One of the most common types of cycloadditions involving allenes is the [2+2] cycloaddition with alkenes or alkynes, which can be induced either thermally or photochemically. nih.govcsic.es These reactions are valuable for the synthesis of four-membered rings (cyclobutanes and cyclobutenes). csic.es The intramolecular version of this reaction has been employed for the synthesis of polycyclic compounds with high regio- and stereoselectivity. csic.es Photochemical [2+2] cycloadditions of allenic ketones have been shown to proceed, leading to complex bicyclic systems. csic.es The reaction is believed to occur from an excited state of the enone moiety. libretexts.org
Allenyl ketones can also participate in Diels-Alder reactions, which are [4+2] cycloadditions between a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.comyoutube.com In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. masterorganicchemistry.com The allenyl ketone, with its electron-withdrawing carbonyl group, can act as a potent dienophile. Strained allenes, in particular, have been shown to be highly reactive dienophiles. nih.gov The intramolecular Diels-Alder reaction of substrates containing both a diene and an allenic ester dienophile has been demonstrated to occur, even spontaneously at room temperature in some cases. While allenyl ketones are expected to exhibit similar reactivity, specific examples detailing the cycloaddition chemistry of this compound are not prevalent in the literature. The electronic nature of the 2-methoxyphenyl substituent would likely influence the dienophilic or dienic character of the molecule in such transformations.
Stereoselective [2+2]-Cycloadditions with Unsaturated Substrates
Allenyl ketones are well-established partners in [2+2]-cycloaddition reactions with various unsaturated substrates, such as alkenes and alkynes. These reactions are of significant synthetic utility as they provide a direct route to functionalized four-membered cyclobutane (B1203170) rings, which are prevalent scaffolds in numerous natural products and pharmaceutically active compounds. nih.govnih.gov The reaction involving this compound proceeds with the allene acting as the 2π component, typically reacting with an alkene (the other 2π component) to form a methylene-substituted cyclobutane.
The mechanism of these cycloadditions is generally considered to be a concerted, yet asynchronous, process. nih.gov This pathway avoids the formation of discrete carbocationic or radical intermediates, allowing for the participation of unactivated alkenes as competent substrates. nih.gov The stereochemical outcome of the reaction is a key consideration. For the cycloaddition to be stereoselective, a chiral influence is necessary, which can be introduced through a chiral catalyst, a chiral auxiliary on the substrate, or by using an enantiomerically pure allenyl ketone. In the context of this compound, stereoselectivity would typically be achieved through the use of a chiral Lewis acid catalyst that coordinates to the carbonyl oxygen, thereby differentiating the two faces of the allene system.
The table below illustrates a representative [2+2]-cycloaddition reaction involving an aryl allenyl ketone, highlighting typical conditions and outcomes that would be expected for this compound.
| Allenyl Ketone Substrate | Alkene Partner | Catalyst/Conditions | Product | Stereoselectivity | Reference |
| Aryl-CO-CH=C=CH₂ | Styrene | Chiral Lewis Acid (e.g., Sc(OTf)₃-Box) | Aryl-substituted methylenecyclobutane | High diastereoselectivity and enantioselectivity | nih.govnih.gov |
| This compound (Predicted) | 1,1-Diphenylethylene | Thermal or Lewis Acid | 2-methylene-3,3-diphenyl-1-(2-methoxybenzoyl)cyclobutane | Dependent on catalyst | N/A |
Formal [4+2]-Cycloadditions and Diels-Alder Reactivity
The Diels-Alder reaction is a powerful and widely used transformation for the synthesis of six-membered rings. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com In this [4+2]-cycloaddition, a conjugated diene (the 4π component) reacts with a dienophile (the 2π component). wikipedia.orgmasterorganicchemistry.com The allenyl ketone, this compound, can function as a dienophile, where one of the π-bonds of the allene system participates in the reaction. The electron-withdrawing nature of the adjacent carbonyl group activates the allene, making it more electrophilic and thus a more reactive dienophile. youtube.com
When reacting with a conjugated diene such as cyclopentadiene or 1,3-butadiene, this compound would yield a cyclohexene (B86901) derivative featuring an exocyclic double bond. The reaction is concerted and stereospecific, meaning the stereochemistry of the dienophile is retained in the product. The regioselectivity is governed by the electronic properties of both the diene and the dienophile. For this compound, the electron-withdrawing ketone group dictates the orientation of the addition.
| Diene | Dienophile | Expected Product | Reaction Type |
| 1,3-Butadiene | This compound | 4-methylene-3-(2-methoxybenzoyl)cyclohex-1-ene | [4+2]-Cycloaddition |
| Cyclopentadiene | This compound | 5-methylene-6-(2-methoxybenzoyl)bicyclo[2.2.1]hept-2-ene | [4+2]-Cycloaddition |
This reactivity provides a straightforward method for constructing complex polycyclic systems with control over the regio- and stereochemical outcomes. wikipedia.org
Cascade and Domino Reactions Initiated by Allenyl Ketones
Cascade reactions, also known as domino or tandem reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. arkat-usa.org These reactions are highly efficient in building molecular complexity from simple starting materials. arkat-usa.org Allenyl ketones like this compound are excellent substrates for initiating cascade sequences due to the presence of multiple reactive sites. Nucleophilic attack can occur at the carbonyl carbon, the central sp-hybridized carbon of the allene (via conjugate addition), or the terminal sp² carbon, leading to a variety of reactive intermediates that can undergo subsequent intramolecular transformations.
For instance, metal-catalyzed cycloisomerization represents a common cascade pathway for allenyl ketones. nih.gov In the presence of catalysts such as gold(I) or iron(III), the allene moiety can be activated to undergo cyclization, often involving a 1,2-alkyl or aryl shift, to produce highly substituted furans or indanones. nih.govacs.org
Multicomponent Cascade Processes for Complex Heterocycle Assembly
Multicomponent reactions (MCRs) are a subclass of cascade reactions where three or more starting materials react to form a single product in a one-pot process, incorporating substantial portions of all reactants into the final structure. beilstein-journals.orgmdpi.com The inherent reactivity of this compound makes it an ideal candidate for designing MCRs aimed at the synthesis of complex heterocycles.
A plausible MCR design involves the reaction of this compound with a nucleophile and an electrophile. For example, a reaction with an active methylene compound like malononitrile and an electrophile could initiate a cascade. The process would likely begin with a Michael addition of the malononitrile anion to the central carbon of the allene, followed by an intramolecular cyclization or aldol-type reaction to construct a new ring system. Such strategies have been successfully employed to synthesize diversely functionalized cyclopentene derivatives from allenic ketones under mild, metal-free conditions. rsc.org
The table below outlines a hypothetical multicomponent reaction for the assembly of a functionalized cyclopentene, based on established reactivity. rsc.org
| Component 1 | Component 2 | Component 3 | Proposed Cascade Sequence | Potential Heterocyclic Product |
| This compound | Malononitrile | 4-Chloroacetoacetate | 1. Michael Addition2. Nucleophilic Substitution3. Intramolecular Aldol Cyclization | Highly substituted cyclopentene derivative |
Electronic and Steric Influence of the 2-Methoxyphenyl Substituent on Reaction Pathways
Impact on Electrophilicity of the Carbonyl and Allene Moieties
The electronic nature of the 2-methoxyphenyl substituent is complex. The methoxy group is electron-donating through resonance (+R effect), which pushes electron density into the aromatic ring and, by extension, towards the carbonyl group. This effect tends to decrease the electrophilicity of the carbonyl carbon, making it slightly less reactive towards nucleophiles compared to an unsubstituted phenyl or an electron-withdrawn aryl group. brainkart.com
Conversely, the oxygen atom of the methoxy group is highly electronegative, exerting an electron-withdrawing inductive effect (-I effect). While the resonance effect typically dominates for substituents in the para position, its influence from the ortho position is more nuanced and can be counteracted by steric factors. The net result is a finely tuned electronic environment. This modulation of the carbonyl's electrophilicity can influence the regioselectivity of nucleophilic attack, potentially favoring conjugate addition at the allene's central carbon over direct attack at the carbonyl.
Conformational Dynamics and their Role in Reactivity
Perhaps the most significant influence of the ortho-methoxy group is steric. The bulk of the methoxy group sterically hinders free rotation around the single bond connecting the phenyl ring and the carbonyl group (Ar–CO bond). This leads to a restricted conformational landscape where one or a few low-energy conformers are predominantly populated. researchgate.net Computational and experimental studies on similar 2-substituted acetophenones suggest that the most stable conformation is likely one where the carbonyl group and the methoxy group are oriented anti to each other to minimize steric repulsion. researchgate.net
This conformational locking has profound implications for the molecule's reactivity. By fixing the orientation of the bulky aryl group relative to the plane of the allene, it creates a differentiated steric environment on the two faces of the allene. One face becomes significantly more shielded than the other. In stereoselective reactions, such as the [2+2]-cycloadditions mentioned earlier, an incoming reagent or catalyst will preferentially approach from the less hindered face. This inherent facial bias, dictated by the conformation of the 2-methoxyphenyl group, can be exploited to achieve high levels of diastereoselectivity, even in the absence of external chiral controllers. nih.gov
Stereochemical Control and Selectivity in 1 2 Methoxyphenyl Buta 2,3 Dien 1 One Transformations
Diastereoselective Induction in Reaction Processes
There is a lack of specific studies in the available literature detailing the diastereoselective induction in reactions of 1-(2-Methoxyphenyl)buta-2,3-dien-1-one. In principle, the prochiral faces of the allenyl and enone systems could be differentiated by external chiral reagents or auxiliaries, leading to the formation of diastereomeric products. For instance, in nucleophilic additions to the carbonyl group or conjugate additions to the allene (B1206475), the approach of the nucleophile could be influenced by steric or electronic factors within the substrate or the reagent, resulting in one diastereomer being favored over the other. However, without experimental data, any discussion remains speculative.
Enantioselective Methodologies Leveraging the Chiral Allene Axis
The allene moiety in this compound possesses axial chirality, making it a target for enantioselective synthesis. Methodologies to achieve this could involve the use of chiral catalysts or reagents to control the formation of one enantiomer over the other. Research in the broader field of allenyl ketones has demonstrated the viability of such approaches. However, specific enantioselective methodologies developed for or applied to this compound have not been reported in the searched literature.
Investigations into Asymmetric Catalysis for Allenyl Ketone Reactions
Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules. For allenyl ketones, chiral catalysts can be employed to control the stereochemical outcome of various transformations. While there is a significant body of research on the asymmetric catalysis of reactions involving allenes and ketones, including hydrogenations, additions, and cycloadditions, no specific investigations into the asymmetric catalysis of reactions with this compound were found. General approaches often involve the use of chiral metal complexes or organocatalysts to create a chiral environment around the substrate, thereby directing the reaction to favor the formation of a specific stereoisomer.
Stereochemical Outcomes in Elimination and Cycloaddition Reactions
The stereochemical outcomes of elimination and cycloaddition reactions are governed by well-established mechanistic principles. In elimination reactions, the relative orientation of the leaving group and the proton being abstracted determines the geometry of the resulting double bond (E or Z). For cycloaddition reactions, such as the Diels-Alder reaction, the stereochemistry of the reactants is generally preserved in the product, and the approach of the dienophile to the diene (endo or exo) determines the relative stereochemistry of the newly formed stereocenters. While these principles are fundamental to organic chemistry, their specific application to this compound in terms of documented stereochemical outcomes is not available in the current body of scientific literature.
Synthetic Applications and Advanced Chemical Transformations Involving 1 2 Methoxyphenyl Buta 2,3 Dien 1 One Derivatives
Construction of Carbocyclic Ring Systems
The ability of the allenic ketone moiety to participate in cyclization reactions has been harnessed for the synthesis of fused and polycyclic carbocyclic frameworks.
One potential pathway for the construction of carbocyclic rings from aryl allenyl ketones is through the Nazarov cyclization. This reaction, typically catalyzed by Lewis or Brønsted acids, involves the 4π-electrocyclic ring closure of a divinyl ketone or its equivalent to form a cyclopentenone. thermofisher.comwikipedia.orgorganic-chemistry.org For aryl allenyl ketones, a thermal, catalyst-free Nazarov cyclization can also be achieved, leading to the formation of densely functionalized 2,3-dihydroindanones or indenones in moderate to excellent yields. researchgate.net This process demonstrates high functional group tolerance and exclusive regioselectivity. The resulting indanone structures can be further transformed into valuable conjugated benzofulvene building blocks. researchgate.net
The reaction proceeds via a conrotatory electrocyclization of a pentadienyl cation intermediate. The regioselectivity of the subsequent elimination step is a crucial factor in determining the final product structure. While direct examples utilizing 1-(2-methoxyphenyl)buta-2,3-dien-1-one in Nazarov cyclizations are not extensively documented, the general reactivity of aryl allenyl ketones suggests its applicability in forming polycyclic systems. The methoxy (B1213986) group on the aromatic ring is expected to influence the electron density and stability of the intermediates, potentially affecting the reaction conditions and outcomes.
| Substrate Type | Reaction Condition | Product Type | Yield (%) | Reference |
| Aryl allenyl ketones | Thermal | 2,3-dihydroindanones/indenones | Moderate to Excellent | researchgate.net |
| Divinyl ketones | Lewis or Brønsted acid | Cyclopentenones | Variable | thermofisher.comwikipedia.orgorganic-chemistry.org |
Benzocyclobutenes are strained four-membered ring systems that serve as valuable intermediates in organic synthesis, particularly through their ability to undergo thermal ring-opening to generate highly reactive o-quinodimethanes. Palladium-catalyzed intramolecular C-H functionalization represents a modern and efficient method for the synthesis of benzocyclobutenone derivatives from haloaryl ketones. nih.gov This approach offers a direct route to these strained ring systems under relatively mild conditions.
While the direct synthesis of benzocyclobutenes from this compound via this method has not been explicitly detailed, the presence of the aromatic ring and the ketone functionality suggests its potential as a substrate. For instance, palladium-catalyzed C(sp²)-H functionalization of bromoaryl aldonitrones has been successfully employed to synthesize benzocyclobutenone-derived ketonitrones, showcasing the feasibility of forming the four-membered ring adjacent to an aromatic system through C-H activation. nih.govresearchgate.net The application of similar palladium-catalyzed methodologies to derivatives of this compound could provide a novel entry to functionalized benzocyclobutene architectures.
| Precursor Type | Catalyst | Reaction Type | Product | Reference |
| Haloaryl ketones | Palladium | Intramolecular C-H functionalization | Benzocyclobutenones | nih.gov |
| Bromoaryl aldonitrones | Palladium | C(sp²)-H functionalization | Benzocyclobutenone-derived ketonitrones | nih.govresearchgate.net |
Directed Synthesis of Diverse Heterocyclic Frameworks
The rich chemistry of the allenic ketone functionality in this compound provides numerous opportunities for the synthesis of a wide array of heterocyclic compounds.
The cycloisomerization of allenyl ketones is a well-established and efficient method for the synthesis of substituted furans. nih.gov This transformation can be catalyzed by a variety of transition metals, including gold, silver, and copper. nih.govacs.orgbeilstein-journals.orgorganic-chemistry.orgresearchgate.net Gold and silver catalysts are particularly effective in promoting the cyclization of allenyl ketones and aldehydes. nih.govacs.orgbeilstein-journals.orgresearchgate.net
The mechanism of this reaction is believed to involve the coordination of the metal catalyst to the allene (B1206475), which facilitates a nucleophilic attack from the ketone oxygen. This is followed by a rearrangement, such as a nih.govnio.res.in-alkyl shift, to form the furan (B31954) ring. nih.gov This methodology allows for the synthesis of up to fully carbon-substituted and fused furans. The reaction conditions are generally mild, and a variety of functional groups are tolerated. nih.gov The presence of the 2-methoxyphenyl group in the starting material would lead to the formation of furans bearing this aryl substituent, providing access to a specific class of highly functionalized furan derivatives.
| Catalyst | Substrate | Product | Yield (%) | Reference |
| Au(I) complexes | Allenyl ketones | Fully carbon-substituted furans | Nearly quantitative | nih.gov |
| Ag(I) salts | Allenyl ketones and aldehydes | Substituted furans | Variable | acs.org |
| In, Sn, Si triflates | Allenyl ketones | Substituted furans | Variable | nih.gov |
A significant application of derivatives of this compound is in the synthesis of complex nitrogen-containing heterocycles. Specifically, 1-(2-bromophenyl)buta-2,3-dien-1-ones react with hydrazine (B178648) hydrate (B1144303) to form 5-(2-bromophenyl)-1H-pyrazoles in situ. nih.gov These intermediates can then undergo further transformations to yield fused heterocyclic systems.
One such transformation is the synthesis of 8-methylenepyrazolo[5,1-a]isoindoles. This is achieved through an initial intermolecular hydroamination of a terminal alkyne with the in situ-generated 5-(2-bromophenyl)-1H-pyrazole, followed by a palladium-catalyzed 5-exo intramolecular Heck coupling reaction. nih.gov This sequence provides a regioselective route to these valuable pyrazoloisoindolone-related structures. The development of this methodology highlights the utility of the allenic ketone precursor in constructing complex, fused heterocyclic scaffolds that are of interest in medicinal chemistry. ontosight.ai
| Starting Material | Reagents | Key Intermediate | Final Product | Reference |
| 1-(2-Bromophenyl)buta-2,3-dien-1-ones | 1. Hydrazine hydrate2. Terminal alkyne3. Palladium catalyst | 5-(2-Bromophenyl)-1H-pyrazole | 8-Methylenepyrazolo[5,1-a]isoindoles | nih.gov |
The ortho-methoxyaryl ketone moiety of this compound serves as a latent precursor for the synthesis of chromone (B188151) and xanthone (B1684191) analogues. These oxygen-containing heterocyclic frameworks are present in numerous natural products and pharmacologically active compounds.
Chromone Analogues: The synthesis of chromones can be achieved through the radical cyclization of alkynyl aryl ketones that contain an ortho-methoxy group. rsc.org This transformation can be promoted by an oxidizing agent such as Oxone®, which facilitates the formation of the chromone ring system along with seleno-functionalization when a diselenide is present. This method offers a direct route to 3-seleno-substituted chromones. The allenic ketone of the title compound would first need to be isomerized or transformed into an appropriate alkynyl ketone precursor for this specific synthetic route to be applicable.
Xanthone Analogues: Xanthones, which feature a dibenzo-γ-pyrone core, are commonly synthesized through the cyclodehydration of 2,2'-dihydroxybenzophenones or the electrophilic cycloacylation of 2-aryloxybenzoic acids. up.ptnih.gov A plausible strategy to access xanthone analogues from this compound would involve the transformation of the butadienone side chain into a carboxylic acid or a related functional group that can participate in a cyclization reaction with the ortho-position of the methoxyphenyl ring, likely after demethylation to reveal a hydroxyl group. Photochemical methods, such as the visible-light aerobic oxidation of 9H-xanthenes, also provide a route to xanthones, suggesting that precursors derived from the title compound could potentially be cyclized and oxidized to the corresponding xanthone. mdpi.com
| Target Scaffold | Synthetic Strategy | Key Precursor Type | Reagents | Reference |
| Chromones | Radical cyclization | Alkynyl aryl ketones with ortho-methoxy group | Oxone®, Diorganyl diselenides | rsc.org |
| Xanthones | Cyclodehydration | 2,2'-Dihydroxybenzophenones | Acid catalyst | up.ptnih.gov |
| Xanthones | Electrophilic cycloacylation | 2-Aryloxybenzoic acids | Acid catalyst | up.ptnih.gov |
| Xanthones | Photocatalytic oxidation | 9H-Xanthenes | Visible light, O₂ | mdpi.com |
Functional Group Interconversions and Further Derivatization of Products
The initial products obtained from reactions involving the allenic ketone functionality of this compound are often unsaturated ketones, cycloadducts, or heterocyclic systems. These intermediates possess multiple reactive sites, such as carbonyl groups, carbon-carbon double bonds, and heteroatomic rings, which can be selectively modified through various functional group interconversions (FGIs).
Key transformations include:
Modification of the Carbonyl Group: The ketone functionality, retained in many of the primary products, is a versatile handle for further derivatization. Standard reductions using reagents like sodium borohydride (B1222165) (NaBH₄) can convert the ketone into a secondary alcohol. This alcohol can then be subjected to esterification, etherification, or oxidation back to a ketone, providing a means to introduce new functional groups or alter the molecule's electronic properties.
Transformations of the Carbon-Carbon Double Bond: The double bond present in the initial adducts (e.g., from Michael additions or cycloadditions) is amenable to a variety of transformations. Catalytic hydrogenation can be employed to saturate the bond, leading to the corresponding alkyl-substituted derivatives. Alternatively, the double bond can undergo epoxidation, dihydroxylation, or oxidative cleavage, introducing oxygen-containing functionalities that are crucial for building molecular complexity.
Derivatization of Heterocyclic Adducts: When this compound reacts with binucleophiles such as hydrazines or hydroxylamine (B1172632), it forms heterocyclic structures like pyrazoles and isoxazoles. These aromatic rings can be further functionalized. For instance, the nitrogen atoms in a pyrazole (B372694) ring can be alkylated or acylated, and the ring itself can undergo electrophilic substitution reactions if appropriately activated, allowing for the attachment of additional substituents.
The table below summarizes common derivatization pathways for products originating from this compound.
| Initial Product Type | Functional Group | Transformation | Reagents/Conditions | Resulting Functional Group |
|---|---|---|---|---|
| Michael Adduct | Ketone (C=O) | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol (-CH(OH)-) |
| Michael Adduct | Alkene (C=C) | Hydrogenation | H₂, Pd/C | Alkane (C-C) |
| Michael Adduct | Alkene (C=C) | Epoxidation | m-CPBA | Epoxide |
| [4+2] Cycloadduct | Ketone (C=O) | Wittig Reaction | Ph₃P=CHR | Alkene (C=CHR) |
| [2+2] Cycloadduct | Cyclobutane (B1203170) Ring | Ring Opening | Thermal or Acid/Base Catalysis | Linear Chain/Larger Ring |
| Pyrazole Derivative | Pyrazole N-H | N-Alkylation | Alkyl Halide, Base | N-Alkyl Pyrazole |
Role as Versatile Building Blocks for Complex Molecular Architectures
The ability of this compound to participate in a diverse range of reactions makes it a powerful building block for the synthesis of complex molecules. sigmaaldrich.com Its allenic ketone structure serves as a reactive four-carbon synthon that can be incorporated into larger structures through various cycloaddition and tandem reaction strategies.
Synthesis of Six-Membered Rings: Allenic ketones can act as the three-carbon component in formal [3+3] cycloadditions with 1,3-dianionic species. nih.gov For example, reaction with β-ketoesters or 1,3-diketones can lead to the formation of highly substituted 2-pyrones, which are important structural motifs in many natural products and bioactive compounds. nih.gov Furthermore, the conjugated diene-like character of the allenic system allows it to participate as a diene or dienophile in [4+2] Diels-Alder reactions, providing access to substituted cyclohexene (B86901) derivatives.
Construction of Four-Membered Rings: The central double bond of the allene can undergo [2+2] cycloadditions with various alkenes, a reaction often promoted by Lewis acids or photochemical activation. nih.govacs.org This provides a direct route to functionalized cyclobutane rings, which are valuable intermediates that can be carried forward or subjected to ring-opening reactions to generate stereodefined acyclic systems.
Formation of Five-Membered Heterocycles: One of the most significant applications of allenic ketones is in the synthesis of five-membered heterocycles. The reaction with binucleophiles is a highly efficient method for constructing these rings. For instance, condensation with hydrazine derivatives yields substituted pyrazoles, while reaction with hydroxylamine produces isoxazoles. This strategy is atom-economical and provides rapid access to core heterocyclic structures prevalent in medicinal chemistry.
Tandem Reactions for Molecular Complexity: The reactivity of this compound is well-suited for designing tandem or cascade reactions. A nucleophile can first engage in a Michael addition at the β-carbon, generating an enolate intermediate. This enolate can then be trapped intramolecularly by another functional group within the nucleophile, leading to the formation of complex cyclic or polycyclic systems in a single synthetic operation. This approach significantly increases synthetic efficiency by building multiple bonds and stereocenters in one pot.
The table below illustrates the utility of this compound as a building block for various molecular architectures.
| Reaction Type | Reactant Partner | Resulting Molecular Architecture | Significance |
|---|---|---|---|
| [3+3] Cycloaddition | 1,3-Diketones, β-Ketoesters | Tetrasubstituted 2-Pyrones | Core of various natural products and pharmaceuticals. nih.gov |
| [2+2] Cycloaddition | Alkenes, Ketenes | Functionalized Cyclobutanes | Versatile synthetic intermediates for ring-opening or further functionalization. nih.gov |
| Condensation/Cyclization | Hydrazine Derivatives | Substituted Pyrazoles | Key scaffolds in medicinal chemistry. |
| Condensation/Cyclization | Hydroxylamine | Substituted Isoxazoles | Important heterocycles in drug discovery. |
| Tandem Michael Addition-Cyclization | Nucleophiles with intramolecular electrophiles | Polycyclic/Heterocyclic Systems | Rapid construction of complex molecules. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 1-(2-Methoxyphenyl)buta-2,3-dien-1-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Claisen-Schmidt condensation between 2-methoxyacetophenone and a propargyl aldehyde under basic conditions (e.g., NaOH/ethanol). Key parameters include:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Catalyst : Use of phase-transfer catalysts (e.g., TBAB) to enhance yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.
Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?
- Spectroscopy :
- NMR : Assign peaks using - and -NMR, focusing on the allene moiety (δ 5.5–6.5 ppm for protons, δ 190–210 ppm for carbons).
- IR : Confirm the conjugated ketone (C=O stretch ~1680 cm) and methoxy group (C-O stretch ~1250 cm) .
Q. What safety protocols are critical during synthesis and handling?
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy of intermediates.
- Waste Disposal : Quench reactive byproducts (e.g., propargyl bromides) with aqueous NaHCO before disposal .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in experimental data (e.g., NMR vs. X-ray structures)?
- Approach :
Perform DFT calculations (B3LYP/6-311+G(d,p)) to model NMR chemical shifts and compare with experimental data.
Use Hirshfeld surface analysis (via CrystalExplorer) to validate crystallographic packing effects influencing bond lengths .
- Case Study : Discrepancies in ketone C=O bond length (1.21 Å experimentally vs. 1.23 Å computationally) may arise from crystal-packing forces .
Q. What strategies enable regioselective functionalization of the allene moiety for derivatization studies?
- Electrophilic Additions :
- Palladium-catalyzed cross-coupling (e.g., Sonogashira) targets terminal allene carbons.
- Photochemical [2+2] cycloaddition with electron-deficient dienophiles (e.g., maleimides) exploits conjugation with the methoxyphenyl group .
Q. How do solvent polarity and substituent effects influence the compound’s electronic properties?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
